Cross-Species M4 PAM Potency: VU0467485 Eliminates the 10-50x Species Disconnect of Earlier M4 PAMs
Unlike previously reported M4 PAMs that exhibited a 10- to 50-fold species disconnect in potency between rodents and humans, VU0467485 demonstrates comparable activity across all preclinical species tested [1]. Specifically, VU0467485 potentiates M4 with EC50 values of 26.6 nM (rat), 78.8 nM (human), 87 nM (dog), and 102 nM (cynomolgus monkey), all within a narrow ~3-fold range . This cross-species consistency is essential for IND-enabling toxicology studies where predictive translation from rodent to human is required .
| Evidence Dimension | M4 PAM Potency Across Species (EC50) |
|---|---|
| Target Compound Data | Rat: 26.6 nM; Human: 78.8 nM; Dog: 87 nM; Cyno: 102 nM |
| Comparator Or Baseline | Previously reported M4 PAMs (class-level baseline): averaged 10- to 50-fold species disconnect |
| Quantified Difference | VU0467485: ~3-fold maximum species variation vs. 10-50x for earlier compounds |
| Conditions | Calcium mobilization assays with hM4/Gqi5-CHO cells in presence of EC20 fixed concentration of acetylcholine |
Why This Matters
Procurement of VU0467485 eliminates the translational risk associated with species-dependent pharmacology, enabling reliable interpretation of rodent efficacy data for human therapeutic projection.
- [1] Wood MR, Noetzel MJ, Poslusney MS, et al. Discovery of VU0467485/AZ13713945: An M4 PAM Evaluated as a Preclinical Candidate for the Treatment of Schizophrenia. ACS Med Chem Lett. 2016;8(2):233-238. View Source
